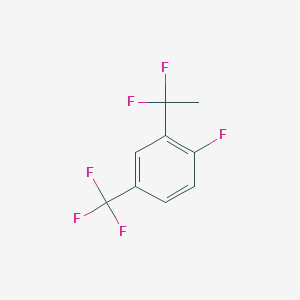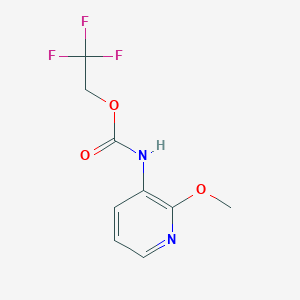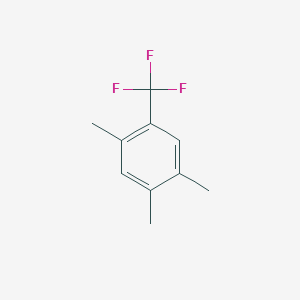
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
The compound “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. Based on its name, it likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazolidine core .
Synthesis Analysis
While specific synthesis methods for “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds such as isothiocyanates and isocyanates are typically synthesized from amines . The synthesis of these compounds often involves reactions with phosgene or carbon disulfide .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds like isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
- Enantioselective Synthesis : Oxazolidin-2-ones, including derivatives similar to "3-(3-Acetylphenyl)-1,3-oxazolidin-2-one," serve as chiral auxiliaries in asymmetric synthesis, enabling the enantioselective construction of complex molecules (Gaul & Seebach, 2000). These compounds facilitate nucleophilic addition reactions to aldehydes, producing highly diastereoselective outcomes.
- Catalysis and Reaction Mechanisms : Gold(I)-catalyzed [2+2] cycloadditions with allenes demonstrate the utility of oxazolidin-2-ones in generating cyclic structures, showcasing their role in developing new synthetic methodologies (Faustino et al., 2012).
Medicinal Chemistry Applications
- Antibacterial Agents : The structure of oxazolidin-2-ones has been explored for antibacterial applications. Notably, the discovery and optimization of Δ-5 desaturase (D5D) inhibitors highlight the potential of oxazolidin-2-ones as leads for developing novel therapeutics with improved safety profiles (Fujimoto et al., 2017).
Enzymatic Synthesis Applications
- Biocatalysis : The enzymatic synthesis of oxazolidin-2-ones, utilizing immobilized lipases, underscores the versatility and green chemistry aspects of these compounds. This approach provides a sustainable method for synthesizing multifunctional oxazolidin-2-ones with diverse biological activities, demonstrating the expanding role of biocatalysis in chemical synthesis (Yadav & Pawar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)




![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)